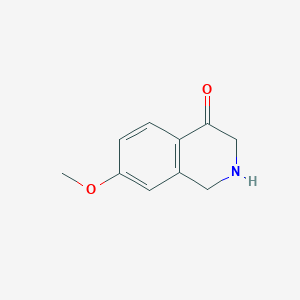

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

7-methoxy-2,3-dihydro-1H-isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-2-3-9-7(4-8)5-11-6-10(9)12/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJDGSYQCHHCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548631 | |

| Record name | 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67902-64-1 | |

| Record name | 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 2,3 Dihydroisoquinolin 4 1h One and Its Analogues

De Novo Synthesis Approaches

De novo approaches are fundamental for creating the core structure and often involve intramolecular cyclization reactions as the key ring-forming step.

The Schmidt reaction provides a direct method for the synthesis of lactams, including dihydroisoquinolinones, through the acid-catalyzed ring expansion of cyclic ketones with hydrazoic acid (HN₃). To synthesize 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one, the required precursor is 6-methoxy-2-indanone. The reaction involves the insertion of a nitrogen atom into one of the C-C bonds adjacent to the ketone's carbonyl group.

The synthesis of the necessary 2-indanone (B58226) precursors, such as various methoxy-substituted indanones, has been well-documented. For instance, 6-methoxy-3-phenyl-1-indanone can be prepared via the Nazarov cyclization of a corresponding chalcone (B49325) in the presence of trifluoroacetic acid. beilstein-journals.org Another relevant precursor, 5-hydroxy-6-methoxy-1-indanone, has been synthesized by treating a solution of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid with trifluoromethanesulfonic acid. chemicalbook.com The Nazarov reaction of chalcones is a key method for producing substituted 1-indanones, which can be precursors for 2-indanones or other related structures. beilstein-journals.org

In the Schmidt reaction of an unsymmetrical ketone like 6-methoxy-2-indanone, two regioisomeric lactams can be formed. The desired 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one results from nitrogen insertion between the C-2 carbonyl and the C-3 methylene (B1212753) group. The alternative insertion, between the C-2 carbonyl and the C-1 methylene group, would yield the isomeric 7-methoxy-2,3-dihydroquinolin-4(1H)-one. The regiochemical outcome is influenced by the electronic and steric properties of the substituents on the indanone ring.

The Bischler–Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinoline (B110456) skeletons, typically involving the intramolecular cyclodehydration of a β-arylethylamide using a strong acid like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). organic-chemistry.orgmdpi.comnih.gov While the classic reaction yields 1-substituted 3,4-dihydroisoquinolines, modifications and related cyclizations can be employed to generate the 4-oxo-dihydroisoquinolinone core.

A highly relevant related method is the Castagnoli-Cushman reaction, which can be used to synthesize 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids. This reaction involves the condensation of homophthalic anhydrides with imine equivalents. For instance, employing 1,3,5-triazinanes as formaldimine surrogates allows for the creation of the 2,3-unsubstituted dihydroisoquinolinone core. nih.gov The resulting carboxylic acid at the C-4 position is a versatile handle for further derivatization.

Another approach involves the Pomeranz–Fritsch–Bobbitt cyclization. This method, combined with a Petasis reaction, has been applied to the diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, demonstrating its utility in building complex isoquinoline (B145761) systems. nih.gov Such strategies highlight the versatility of cyclization reactions in accessing the core structure from diverse starting materials.

Modern catalytic methods offer elegant and efficient pathways to the dihydroisoquinolinone core. A notable example is the palladium-catalyzed domino Heck/borylation reaction. nih.govnih.gov This process constructs dihydroisoquinolinone-4-methylboronic esters from N-allylcarboxamides and bis(pinacolato)diboron (B136004) (B₂(pin)₂). nih.gov

The reaction is catalyzed by a specialized quinoxaline-based N-heterocyclic carbene (NHC)-palladacycle. nih.gov The protocol demonstrates good tolerance for a variety of substituents on the N-allylcarboxamide substrate and proceeds under mild conditions with low catalyst loading (1 mol%). nih.gov This domino reaction combines an intramolecular Heck cyclization with a subsequent borylation step, efficiently building the heterocyclic ring and installing a versatile boronic ester group at the C-4 position in a single operation. nih.govnih.gov

| Substituent on Aryl Ring (R¹) | Substituent on Allyl Group (R²) | Yield (%) |

|---|---|---|

| H | H | 85 |

| 4-Me | H | 84 |

| 4-OMe | H | 82 |

| 4-F | H | 80 |

| 4-Cl | H | 81 |

| 3-Me | H | 83 |

| H | Me | 78 |

The synthesis of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one and its analogues can also be achieved through multi-step sequences that involve the strategic derivatization of precursors followed by rearrangement or cyclization. These methods often build the required substituted aromatic ring system from simpler starting materials.

One such strategy involves the cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid in the presence of p-toluenesulfonic acid and phosphorus pentoxide (P₂O₅) to produce 5,6-dimethoxy-1-indanone. scielo.br This indanone can then serve as a key intermediate for further transformations into the isoquinolinone skeleton. The synthesis of various substituted 1-indanones is a well-established field, utilizing methods like the Friedel-Crafts reaction on carboxylic acids, acid chlorides, or esters. beilstein-journals.org For example, 5,7-dimethoxy-1-indanone has been prepared in excellent yield by heating diethyl 2-(3,5-dimethoxybenzyl)malonate with methanesulfonic acid. beilstein-journals.org These approaches demonstrate the importance of precursor synthesis and derivatization in accessing the target heterocyclic system.

Cyclization Reactions

Functionalization and Derivatization Strategies for the Dihydroisoquinolinone Core

Once the dihydroisoquinolinone core is formed, it can be further modified to produce a library of analogues. These strategies involve reactions at the nitrogen atom, the aromatic ring, or the methylene carbons of the heterocyclic ring.

A powerful method for derivatization involves using a C-4 carboxylic acid group as a synthetic handle. As previously mentioned, 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids can be synthesized via a modified Castagnoli-Cushman reaction. nih.gov These acids can be readily converted into a wide array of amides using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). This approach has been used to generate extensive libraries of N-substituted 1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamides for biological screening. nih.gov

Another functionalization strategy is the direct oxidation of a 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) to introduce the C-4 keto group. A method using a magnetically recoverable copper nanocatalyst (CuNPs/MagSilica) has been developed for the α-oxidation of THIQs to the corresponding 3,4-dihydroisoquinolones, using molecular oxygen as a green oxidant. acs.org This allows for the conversion of readily available THIQs into the desired oxo-derivatives.

Derivatization can also be achieved at the N-2 position. For example, pre-column derivatization of the secondary amine in tetrahydroisoquinolines with reagents like (–)-(1R)-menthyl chloroformate is used for analytical purposes to create diastereomeric carbamates, but similar reactions can be used synthetically to install various N-substituents. scirp.org

| Starting Material | Reagent | Position of Functionalization | Product Type |

|---|---|---|---|

| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Various Amines / HATU | C-4 | C-4 Carboxamides |

| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | N-Benzyl-N-methylamine / HATU | C-4 | N-Benzyl-N-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide |

| 1,2,3,4-Tetrahydroisoquinoline | CuNPs/MagSilica, O₂ | C-4 | 2,3-Dihydroisoquinolin-4(1H)-one |

| Tetrahydroisoquinoline | (–)-(1R)-Menthyl chloroformate | N-2 | N-Carbamate |

N-Alkylation and Acylation Methods

The secondary amine within the 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one core is a prime site for functionalization through N-alkylation and N-acylation reactions. These modifications are crucial for exploring the structure-activity relationships (SAR) of potential drug candidates.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through various methods. A common approach involves the reaction of the parent dihydroisoquinolinone with an appropriate alkyl halide in the presence of a base. For instance, a general and efficient procedure for the N-substitution of 1,4-dihydro-3(2H)-isoquinolinones involves a reductive amination/cyclization pathway starting from methyl-2-(2-formylphenyl)acetate. uea.ac.uk In this process, reaction with primary amines (RNH2) and subsequent reduction with a suitable agent like sodium borohydride (B1222165) leads to the formation of N-substituted derivatives. uea.ac.uk While this specific study did not report on the 7-methoxy analogue, the methodology is broadly applicable.

Another strategy for N-alkylation involves the use of a strong base to deprotonate the nitrogen, followed by quenching with an electrophilic alkylating agent. This method allows for the introduction of a wide array of alkyl and substituted alkyl chains.

| Product | Amine Reagent (RNH₂) | Reducing Agent | Yield | Reference |

|---|---|---|---|---|

| 2-(2,2-Dimethoxyethyl)-1,4-dihydroisoquinolin-3(2H)-one | Aminoacetaldehyde dimethyl acetal | Sodium Borohydride | 85% | uea.ac.uk |

| 2-(2-Chlorobenzyl)-1,4-dihydroisoquinolin-3(2H)-one | 2-Chlorobenzylamine | Sodium Borohydride | 98% | uea.ac.uk |

N-Acylation: The synthesis of N-acyl derivatives introduces an amide functionality, which can significantly alter the electronic and steric properties of the molecule. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) or pyridine, are commonly employed. A milder and highly chemoselective method for the N-acylation of nitrogen heterocycles utilizes thioesters as a stable acyl source. mdpi.com This approach often demonstrates excellent functional group tolerance. mdpi.com

Selective Aromatic Substitutions

The benzene (B151609) ring of the 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one scaffold is amenable to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of various substituents that can modulate the compound's biological activity. The directing effects of the existing methoxy (B1213986) group (ortho, para-directing and activating) and the annulated lactam ring (meta-directing and deactivating) will influence the regioselectivity of these reactions.

Halogenation: Direct halogenation of similar heterocyclic systems, such as 2,3-dihydro-4(1H)-quinazolinones, has been successfully achieved using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a base. wikipedia.org For 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one, the strong activating effect of the methoxy group would likely direct bromination to the ortho positions (C-6 and C-8).

Nitration: The nitration of tetrahydroquinolines has been studied, revealing that the regioselectivity is highly dependent on the reaction conditions and the nature of any N-protecting groups. chemicalpapers.com Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. For the title compound, the electron-donating methoxy group would favor substitution at the C-6 and C-8 positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds on aromatic rings. uea.ac.uk These reactions are catalyzed by Lewis acids such as aluminum chloride (AlCl₃). uea.ac.uk The ketone product of Friedel-Crafts acylation is less reactive than the starting material, which prevents multiple acylations from occurring. uea.ac.uk The electron-rich nature of the aromatic ring in 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one suggests it would be a suitable substrate for such transformations, likely leading to substitution at the C-6 or C-8 position.

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂ / Et₃N | 6-Bromo- and/or 8-Bromo-7-methoxy-2,3-dihydroisoquinolin-4(1H)-one |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro- and/or 8-Nitro-7-methoxy-2,3-dihydroisoquinolin-4(1H)-one |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 6-Acyl- and/or 8-Acyl-7-methoxy-2,3-dihydroisoquinolin-4(1H)-one |

Carbonyl Transposition Reactions

Carbonyl transposition, the migration of a carbonyl group to an adjacent carbon atom, represents a powerful strategy for accessing novel isomers that may possess enhanced biological activity. A recently developed one- or two-pot protocol for the 1,2-carbonyl transposition of ketones offers a promising route for modifying the 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one scaffold.

This methodology involves the conversion of the ketone to its corresponding alkenyl triflate. This intermediate then undergoes a palladium- and norbornene-catalyzed regioselective α-amination and ipso-hydrogenation. The resulting "transposed enamine" can be subsequently hydrolyzed to yield the 1,2-carbonyl-migrated product. This approach allows for the late-stage functionalization of complex molecules and could be applied to 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one to generate its 3-oxo isomer, 7-Methoxy-2,3-dihydroisoquinolin-3(4H)-one, a compound that would be challenging to synthesize through traditional methods.

Development of Stereoselective Synthetic Pathways

The creation of stereochemically defined centers is of paramount importance in medicinal chemistry, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological profiles. The development of stereoselective synthetic pathways to access chiral analogues of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one is therefore a key area of research.

Several strategies can be envisioned for achieving stereocontrol. One approach involves the use of chiral auxiliaries attached to the nitrogen atom, which can direct the stereochemical outcome of subsequent reactions. Another powerful method is the use of chiral catalysts in reactions such as asymmetric hydrogenation or conjugate additions to α,β-unsaturated precursors of the dihydroisoquinolinone ring system.

For instance, the asymmetric synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones has been achieved using a chiral tertiary amine base tethered to a bifunctional thiourea (B124793) derivative. nih.gov This catalyst facilitates a conjugate addition-cyclization sequence with high enantioselectivity. nih.gov Similarly, diastereoselective syntheses of related tetrahydroisoquinoline derivatives have been accomplished using methods like the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, where the stereoselectivity is directed by a chiral amine component. mdpi.com These approaches highlight the potential for developing highly stereoselective routes to chiral derivatives of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one, which will be invaluable for the development of new and effective therapeutic agents.

Chemical Reactivity and Transformation Studies of 7 Methoxy 2,3 Dihydroisoquinolin 4 1h One

Redox Chemistry and Electrochemical Behavior

The redox chemistry of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one is primarily centered on the tetrahydroisoquinoline core, which can undergo oxidation to achieve a more stable aromatic state. The presence of the electron-donating methoxy (B1213986) group on the aromatic ring influences the electron density of the system and can affect the potential required for these transformations.

The oxidation of the 2,3-dihydroisoquinolin-4(1H)-one core typically leads to the formation of more aromatic systems. While direct oxidation studies on this specific molecule are not extensively documented, analogies can be drawn from related tetrahydroisoquinoline (THIQ) compounds. The oxidation of THIQs can proceed via different pathways depending on the reagents and conditions, often resulting in the formation of dihydroisoquinolines (imines), isoquinolinium salts, or fully aromatized isoquinolines. semanticscholar.orgnih.gov For 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one, a likely oxidation pathway involves dehydrogenation to yield 7-methoxyisoquinolin-4-ol, the enol form of the corresponding quinolinone.

The oxidation of related heterocyclic systems, such as 2,3-dihydroquinazolin-4(1H)-ones, to their corresponding quinazolinones through dehydrogenation is a well-established transformation. nih.gov This suggests that the tetrahydroisoquinoline core in the title compound is susceptible to similar aromatization reactions. Various oxidizing agents, including metal catalysts or reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), are commonly employed for such dehydrogenations. nih.gov

The electrochemical behavior of molecules containing quinone or quinone-like structures often involves sequential one-electron transfers. nih.gov In the context of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one, electrochemical oxidation would likely proceed via the initial transfer of an electron to form a radical cation. Subsequent loss of a proton and a second electron would lead to the aromatized product. The precise mechanism, whether a single two-electron process or two sequential one-electron steps, would depend on factors such as the solvent, electrolyte, and electrode material. nih.govmdpi.com The electron-donating 7-methoxy group would be expected to lower the oxidation potential compared to the unsubstituted analogue by stabilizing the resulting cationic intermediate.

Nucleophilic and Electrophilic Reactivity at Key Positions

The structure of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one possesses several sites susceptible to either nucleophilic or electrophilic attack.

C4 (Carbonyl Carbon): The carbonyl carbon is an electrophilic center and is susceptible to nucleophilic attack by reagents such as organometallics (e.g., Grignard reagents), hydrides, and other carbon or heteroatom nucleophiles. Such reactions would lead to the formation of the corresponding tertiary alcohol.

C3 (α-Carbon): The carbon atom alpha to the carbonyl group (C3) is activated and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, aldehydes) in reactions such as alkylations or aldol condensations.

Aromatic Ring (C5 and C8): The benzene (B151609) ring is activated towards electrophilic aromatic substitution by the electron-donating effects of both the 7-methoxy group and the nitrogen atom (via resonance in the enol form). The methoxy group is an ortho-, para-director. With the para-position (C5) and one ortho-position (C6) being part of the fused ring system, electrophilic attack is most likely directed to the C8 position.

Tautomerism and Isomerization Processes (e.g., Keto-Enol Forms)

7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one can exist in equilibrium with its enol tautomer, 7-Methoxy-1,2-dihydroisoquinolin-4-ol. This keto-enol tautomerism involves the migration of a proton from the α-carbon (C3) to the carbonyl oxygen, with a corresponding shift of the pi-electrons. masterorganicchemistry.com

The position of this equilibrium is highly dependent on several factors, including solvent polarity, temperature, and structural features that may stabilize one form over the other. masterorganicchemistry.comorganicchemistrytutor.com

Keto Form: 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

Enol Form: 7-Methoxy-1,2-dihydroisoquinolin-4-ol

The enol form is stabilized by the formation of a conjugated system that extends from the hydroxyl group across the C4=C3 double bond and into the aromatic ring. This extended conjugation is a significant driving force that can favor the enol tautomer. organicchemistrytutor.com Studies on analogous heterocyclic β-keto esters, such as ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate, have shown that the enol form can be predominant, particularly in non-polar solvents and in the solid state, as confirmed by spectroscopic methods. researchgate.netresearchgate.net In polar solvents like DMSO, a mixture of both keto and enol forms is often observed. researchgate.net The presence of the enol form can be detected by the characteristic dark color produced with ethanolic ferric chloride solution. researchgate.net

| Tautomer | Key 1H-NMR Signals (Expected) | Key 13C-NMR Signals (Expected) | IR Absorption (cm-1) (Expected) |

|---|---|---|---|

| Keto Form | Singlet for CH2 at C3 | Signal for C=O (C4) ~190-200 ppm | Strong C=O stretch ~1680-1700 |

| Enol Form | Singlet for vinyl H at C3; broad singlet for enolic OH | Signals for C4-OH and C3=C4 ~150-160 ppm | Broad O-H stretch ~3200-3600; C=C stretch ~1600-1650 |

Ring-Opening and Rearrangement Reactions

The tetrahydroisoquinoline scaffold is generally stable. However, under specific conditions, reactions involving cleavage of the heterocyclic ring can be induced. For instance, selective ring-opening amination of tetrahydroisoquinolines via C-C bond cleavage has been reported as a method for synthesizing o-aminophenethyl amines. nih.gov These transformations typically require specific reagents to achieve the desired molecular editing and are not spontaneous rearrangements. While no specific ring-opening or rearrangement reactions have been documented for 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one itself, its core structure could potentially undergo such transformations under targeted synthetic protocols. The inherent strain in some polycyclic systems can be a driving force for rearrangement, but the six-membered dihydroisoquinolinone ring is relatively strain-free, suggesting that harsh conditions or highly specific catalytic systems would be necessary to induce ring-opening or skeletal rearrangement. nih.gov

Structural Elucidation and Advanced Analytical Characterization Techniques

Spectroscopic Analysis of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one and its Derivatives

Spectroscopic analysis is a cornerstone in the study of isoquinolinone structures. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed to confirm the identity and purity of newly synthesized compounds and to provide detailed structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework. longdom.org By analyzing the chemical shifts, coupling constants, and signal integrations in various NMR experiments, chemists can piece together the molecular puzzle. ipb.pt

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For the 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one scaffold, the ¹H NMR spectrum exhibits characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the two methylene (B1212753) groups of the dihydroisoquinoline core.

The aromatic protons on the benzene (B151609) ring typically appear as distinct signals in the downfield region (δ 6.5-8.0 ppm). Specifically, for a 7-methoxy substituted pattern, one would expect to see a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a doublet for the proton at C8. For instance, in the closely related compound 7-Methoxy-1-tetralone, the aromatic protons resonate at δ 7.50 (d), 7.14, and 7.05 (dd) ppm. chemicalbook.com The methoxy group (OCH₃) protons characteristically appear as a sharp singlet further upfield, typically around δ 3.8-3.9 ppm. chemicalbook.commdpi.com

The two methylene groups, C1-H₂ and C3-H₂, in the heterocyclic ring are observed as triplets or multiplets in the region of δ 2.5-4.0 ppm. rsc.org In some instances, these signals can be broad humps, indicating potential conformational exchange or other dynamic processes. ias.ac.in For example, in various 3,4-dihydroisoquinolines, the C3 and C4 protons often present as multiplets around δ 3.78 and δ 2.67 ppm, respectively. rsc.org

Table 1: Representative ¹H NMR Spectral Data for Substituted Dihydroisoquinolinone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Key Protons | Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Aromatic H | 8.09-7.05 (m) | DMSO-d₆ | nih.gov |

| H-3 | 5.55 (d) | DMSO-d₆ | nih.gov | |

| H-4 | 4.89 (d) | DMSO-d₆ | nih.gov | |

| 1-Oxo-3-phenyl-2-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | Aromatic H | 7.97-7.07 (m) | DMSO-d₆ | nih.gov |

| H-3 | 5.39 (s) | DMSO-d₆ | nih.gov | |

| H-4 | 4.16 (s) | DMSO-d₆ | nih.gov | |

| 7-Methoxy-1-tetralone | Aromatic H | 7.50-7.05 | CDCl₃ | chemicalbook.com |

| OCH₃ | 3.82 | CDCl₃ | chemicalbook.com | |

| CH₂ (C2) | 2.62 | CDCl₃ | chemicalbook.com | |

| CH₂ (C3) | 2.11 | CDCl₃ | chemicalbook.com | |

| CH₂ (C4) | 2.89 | CDCl₃ | chemicalbook.com |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one would show signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the two methylene carbons.

The carbonyl carbon (C=O) at the C4 position is typically the most downfield signal, appearing around δ 190-200 ppm, although in related isoquinolin-1-one systems it can be observed closer to δ 160-165 ppm. nih.gov The aromatic carbons resonate in the δ 110-160 ppm range, with the carbon attached to the methoxy group (C7) appearing at a lower field (around δ 160 ppm) due to the oxygen's deshielding effect. rsc.org The methoxy carbon itself gives a signal around δ 55-56 ppm. acgpubs.orgbeilstein-journals.org The methylene carbons of the heterocyclic ring, C1 and C3, are found in the upfield region of the spectrum, typically between δ 20-50 ppm. rsc.orgbeilstein-journals.org

Table 2: Representative ¹³C NMR Spectral Data for Substituted Dihydroisoquinolinone and Related Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Key Carbons | Chemical Shift (δ ppm) | Solvent | Reference |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | C=O | 163.1 | DMSO-d₆ | nih.gov |

| Aromatic C | 140.4-127.7 | DMSO-d₆ | nih.gov | |

| C-3 | 64.1 | DMSO-d₆ | nih.gov | |

| C-4 | 49.1 | DMSO-d₆ | nih.gov | |

| Tricyclic fused 1,2,3,4-tetrahydroisoquinoline (B50084) system | C-4' (CH₂) | 25.71 | DMSO-d₆ | beilstein-journals.org |

| C-3' (CH₂) | 38.59 | DMSO-d₆ | beilstein-journals.org | |

| OCH₃ | 55.68, 55.83 | DMSO-d₆ | beilstein-journals.org | |

| C-1' (C=O) | 164.95 | DMSO-d₆ | beilstein-journals.org | |

| 7-fluoro-3,4-dihydroisoquinoline (B149019) derivative | Aromatic/Alkene C | 159.6-110.4 | CDCl₃ | rsc.org |

| OCH₃ | 56.1, 56.0 | CDCl₃ | rsc.org | |

| CH₂ | 47.4, 24.8 | CDCl₃ | rsc.org |

For derivatives of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is an essential analytical tool. This technique is highly sensitive and provides information exclusively about the fluorine atoms in the molecule. For example, the characterization of a 7-fluoro-3,4-dihydroisoquinoline derivative or a derivative containing a trifluoromethyl (-CF₃) group would involve ¹⁹F NMR to confirm the presence and chemical environment of the fluorine substituent. rsc.orgrsc.org The chemical shifts in ¹⁹F NMR are highly dependent on the electronic environment of the fluorine atom.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all the proton and carbon signals, especially for complex molecules where 1D spectra may show overlapping signals. wikipedia.org These techniques reveal correlations between nuclei, providing connectivity information. longdom.orgucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. longdom.orgwikipedia.org It is used to trace the ¹H-¹H connectivities within the methylene groups and between the protons on the aromatic ring, helping to confirm the substitution pattern. longdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.orgyoutube.com It is invaluable for assigning carbon signals by linking them to their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule, such as connecting the aromatic ring to the heterocyclic system and identifying the position of the carbonyl group. bas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ucl.ac.uk It provides information about the three-dimensional structure and stereochemistry of the molecule. ipb.pt

The combined application of these 2D NMR techniques allows for a complete and accurate assignment of the ¹H and ¹³C NMR spectra, confirming the structure of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one and its derivatives. bas.bgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is particularly useful as it provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). rsc.org This accuracy allows for the unambiguous determination of the compound's molecular formula. beilstein-journals.org For example, the calculated mass for a protonated molecule is compared to the experimentally found mass, with a close match confirming the elemental composition. nih.gov

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data for Isoquinolinone Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 2-(4-Bromophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | [M+H]⁺ | 422.0392 | 422.0387 | nih.gov |

| 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | [M+H]⁺ | 378.0897 | 378.0888 | nih.gov |

| Ethyl 7-bromo-1-methoxy-3-methylisoquinoline-4-carboxylate | [M+H]⁺ | 324.0230 | 324.0228 | rsc.org |

| Methyl 1-ethoxy-3-hydroxyisoquinoline-4-carboxylate | [M+H]⁺ | 248.0917 | 248.0916 | rsc.org |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of polar molecules like 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one. In positive ion mode, the molecule is expected to readily form a protonated molecular ion [M+H]⁺.

Research Findings: Given the molecular formula C₁₀H₁₁NO₂, the theoretical molecular weight is 177.20 g/mol . The ESI-MS spectrum would be expected to show a prominent base peak corresponding to the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 178.2.

Expected ESI-MS Fragmentation Data

| Ion | Formation Pathway | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonation of parent molecule | 178.2 |

| [M+H - CH₃]⁺ | Loss of a methyl radical from the methoxy group | 163.2 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, often to four or more decimal places. This precision is crucial for determining the exact elemental composition and for distinguishing between compounds with the same nominal mass (isobars).

Research Findings: Specific HRMS data for 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one has not been reported in the reviewed literature. However, the theoretical monoisotopic mass can be calculated from its elemental formula, C₁₀H₁₁NO₂. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the calculated exact mass provides a target value for HRMS analysis. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's elemental composition.

Theoretical HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁NO₂ |

| Theoretical Monoisotopic Mass | 177.07898 Da |

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a powerful tool for identifying the functional groups present in a compound. The IR spectrum of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one is expected to show characteristic absorption bands corresponding to its key structural features.

Research Findings: While a specific experimental spectrum for this compound is not available in the reviewed literature, the expected absorption bands can be predicted based on established correlation tables for its functional groups. rsc.orgresearchgate.netresearchgate.net These include the secondary amine (N-H), the ketone (C=O), the aromatic ring (C=C and C-H), the aliphatic carbons (C-H), and the aryl ether (C-O-C).

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3350 - 3260 | N-H Stretch | Secondary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂) |

| ~1680 | C=O Stretch | Ketone |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1200 | C-O Stretch (Asymmetric) | Aryl Ether |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. This technique is particularly sensitive to conjugated systems and aromatic rings.

Research Findings: The UV-Vis spectrum of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one is expected to be dominated by electronic transitions within the methoxy-substituted benzene ring. The π → π* transitions of the aromatic system are responsible for absorption in the UV region. researchgate.net Although specific experimental data for the wavelength of maximum absorption (λmax) for this compound is not available in the searched literature, related aromatic compounds show characteristic absorptions. For example, calculations on the parent 1,2,3,4-tetrahydroisoquinoline structure predict π → π* transitions in the UV region. researchgate.net The presence of the carbonyl and methoxy substituents on the aromatic ring would be expected to influence the precise position and intensity of these absorption bands.

Electrochemical Characterization

Electrochemical methods are used to study the redox properties of a molecule, providing information on its electron transfer capabilities, reaction mechanisms, and kinetics.

Cyclic Voltammetry for Redox Mechanism and Kinetic Parameters

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is ramped linearly versus time in a cyclical manner. It provides information on the redox potentials and the reversibility of electrochemical reactions.

Research Findings: No specific studies employing cyclic voltammetry for the analysis of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one were found in the reviewed literature. If such an experiment were conducted, the resulting voltammogram would reveal the oxidation and reduction potentials of the molecule. The aromatic ring system and potentially the carbonyl group could be electroactive. The shape of the CV waves and the separation between the anodic and cathodic peak potentials would offer insights into the kinetics and reversibility of the electron transfer processes.

Differential Pulse Voltammetry for Electron Count Determination

Differential Pulse Voltammetry (DPV) is a highly sensitive voltammetric technique that is often used for quantitative analysis and to determine the number of electrons transferred in a redox reaction. The current is sampled just before and at the end of a potential pulse, and the difference is plotted against the potential. This method minimizes the background charging current, resulting in enhanced signal-to-noise ratios compared to CV.

Research Findings: A search of the scientific literature did not yield any studies on the differential pulse voltammetry of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one. In a hypothetical experiment, DPV would be used to more accurately determine the peak potentials for any redox processes identified by CV. Furthermore, by analyzing the width of the DPV peak at half its height, it is possible to calculate the number of electrons involved in the electrochemical reaction, which is a key parameter in elucidating the redox mechanism.

Chromatographic Purity and Separation Techniques

Chromatographic methods are fundamental for monitoring reaction progress, isolating final products, and assessing the purity of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for the qualitative analysis of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one. nih.gov It is routinely used to monitor the progress of its synthesis, identify the presence of the product, and determine the optimal solvent system for purification by column chromatography. nih.govijpcbs.com For analysis, a sample of the reaction mixture or the purified compound is spotted onto a TLC plate, typically coated with silica (B1680970) gel 60 F254. ijpcbs.com The plate is then developed in a chamber containing an appropriate mobile phase.

Given the polarity of the keto and secondary amine functionalities, as well as the methoxy group, solvent systems of intermediate polarity are generally effective. Common eluents include mixtures of ethyl acetate (B1210297) and hexanes or dichloromethane (B109758) and methanol. After development, the spots are visualized under UV light (254 nm and 366 nm), where the compound's UV-active chromophore allows for detection. ijpcbs.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated to characterize the compound's mobility in a given system.

Table 1: Representative TLC Data for 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

| Mobile Phase (v/v) | Retention Factor (Rf) | Visualization Method |

| Hexane:Ethyl Acetate (1:1) | 0.45 | UV Light (254 nm) |

| Dichloromethane:Methanol (95:5) | 0.52 | UV Light (254 nm) |

| Toluene:Acetone (7:3) | 0.48 | UV Light (254 nm) |

Note: The data in this table is illustrative and represents typical values that might be observed for this compound under standard laboratory conditions.

For the purification of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one on a preparative scale, column chromatography and its more rapid variant, flash chromatography, are the methods of choice. youtube.comorgsyn.org These techniques are essential for separating the target compound from unreacted starting materials, by-products, and other impurities following synthesis.

The process involves packing a glass column with a stationary phase, most commonly silica gel (40-63 µm particle size for flash chromatography). orgsyn.org The crude product is loaded onto the top of the column and eluted with a carefully selected solvent system, often determined from prior TLC analysis. orgsyn.org Flash chromatography distinguishes itself by using positive pressure (air or nitrogen) to accelerate the flow of the mobile phase, significantly reducing purification time while maintaining good separation efficiency. youtube.com For isoquinoline (B145761) derivatives and other nitrogen-containing heterocycles, eluent systems such as ethyl acetate/petroleum ether or dichloromethane/methanol are frequently employed to achieve effective separation. amazonaws.com Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product.

Table 2: Illustrative Purification Parameters for 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one via Flash Chromatography

| Parameter | Description |

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase | Gradient elution, e.g., 20% to 60% Ethyl Acetate in Hexanes |

| Crude Sample Load | 1.0 g |

| Column Dimensions | 40 mm diameter x 200 mm length |

| Flow Rate | 40 mL/min |

| Detection | UV at 254 nm / TLC analysis of fractions |

| Typical Yield | >85% (after pooling and solvent evaporation) |

| Purity | >98% (as determined by HPLC/NMR) |

Note: The data in this table is illustrative and represents a typical purification protocol for a compound of this nature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful and unambiguous technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Obtaining a suitable single crystal of 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one allows for the absolute confirmation of its constitution, configuration, and conformation.

The analysis provides detailed information on bond lengths, bond angles, and torsion angles within the molecule. For the dihydroisoquinolinone core, this would definitively establish the conformation of the partially saturated heterocyclic ring, which is expected to adopt a distorted half-chair or twist conformation. semanticscholar.orgeurjchem.com Furthermore, X-ray crystallography reveals how molecules pack in the crystal lattice, identifying key intermolecular interactions such as hydrogen bonds (e.g., involving the N-H group and the keto oxygen) and π-π stacking, which govern the supramolecular structure. semanticscholar.orgiucr.org This data is invaluable for understanding the compound's physical properties and for computational modeling studies. While a specific structure for the title compound is not publicly available, the data for structurally related isoquinoline derivatives provides a basis for expected values. semanticscholar.orgeurjchem.comresearchgate.net

Table 3: Hypothetical Crystallographic Data for 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

| Parameter | Hypothetical Value |

| Chemical Formula | C10H11NO2 |

| Formula Weight | 177.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 11.5 |

| β (°) | 98.5 |

| Volume (Å3) | 982 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.198 |

| Key Intermolecular Interaction | N-H···O=C Hydrogen Bond |

Note: The data in this table is hypothetical and presented for illustrative purposes, based on typical values for similar organic molecules and isoquinoline derivatives. semanticscholar.orgeurjchem.com

Computational Chemistry and Molecular Modeling of Dihydroisoquinolinones

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide a detailed picture of the electron distribution and orbital energies, which are key determinants of chemical reactivity.

For dihydroisoquinolinone scaffolds, methods like Density Functional Theory (DFT) are employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and its propensity to engage in chemical reactions. A smaller HOMO-LUMO gap generally suggests higher reactivity. In related heterocyclic systems, analysis of the electrostatic potential can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, suggesting how the molecule might interact with biological targets. scielo.brnih.gov For 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one, the carbonyl group and the nitrogen atom are expected to be key sites for interaction, while the aromatic ring represents a region of nucleophilic character. scielo.br

The reactivity of the dihydroisoquinolinone core can be analyzed through its participation in reactions like cycloadditions. nih.gov Frontier molecular orbital theory helps to predict whether a reaction proceeds via normal or inverse electron demand, based on the relative energies of the diene's HOMO and the dienophile's LUMO. nih.gov Such theoretical studies are crucial for predicting reaction outcomes and designing synthetic pathways. rsc.org

Table 1: Key Parameters from Quantum Mechanical Studies

| Parameter | Significance | Typical Application for Dihydroisoquinolinones |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. scielo.br | A smaller gap suggests higher potential reactivity in biological systems. |

| Electrostatic Potential Map | Visualizes electron density distribution, showing electrophilic and nucleophilic regions. scielo.br | Identifies sites for hydrogen bonding and other non-covalent interactions with receptors. |

Conformational Analysis and Energetic Landscapes

The three-dimensional shape (conformation) of a molecule is critical for its interaction with specific biological targets. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies.

For the 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one molecule, the dihydroisoquinoline ring is not planar. Computational methods can be used to calculate the potential energy surface, identifying the most stable, low-energy conformations. In related cyclic structures, torsional angle energy analysis helps prioritize conformations that are likely to be biologically active. nih.gov The methoxy (B1213986) group and the carbonyl oxygen can influence the preferred conformation due to steric and electronic effects. Understanding the energetic landscape allows researchers to predict the most likely binding conformation when the molecule approaches a receptor site.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides static pictures of stable states, molecular dynamics (MD) simulations offer a view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility and interaction dynamics of the system. nih.govfrontiersin.org

When a ligand like a dihydroisoquinolinone derivative is docked into a protein's binding site, MD simulations can assess the stability of the resulting complex. nih.govmdpi.com These simulations, often run for nanoseconds, can reveal how the ligand adjusts its conformation within the binding pocket and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govdntb.gov.ua This dynamic view is crucial for validating docking poses and understanding the thermodynamics of ligand binding.

In Silico Prediction Methodologies for Biological Activity (e.g., PASS Online)

In silico tools can predict the likely biological activities of a compound before it is synthesized or tested in a lab, saving significant time and resources. qima-lifesciences.comnih.gov One such tool is the Prediction of Activity Spectra for Substances (PASS) Online service.

PASS Online analyzes the structure of a query molecule and compares it to a vast database of known biologically active substances. way2drug.combmc-rm.org Based on this structure-activity relationship analysis, it generates a list of potential biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. way2drug.comway2drug.com The output is given as a probability of being active (Pa) and a probability of being inactive (Pi). Activities with a high Pa value are considered more likely. way2drug.com For a novel structure like 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one, a PASS prediction could suggest potential therapeutic applications to guide further experimental investigation. researchgate.net

Table 2: Hypothetical PASS Online Prediction for 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Interpretation |

|---|---|---|---|

| Phosphatase inhibitor | 0.655 | 0.042 | High probability of activity, warrants experimental testing. |

| Antineoplastic | 0.580 | 0.091 | Moderate probability, suggests potential as an anticancer agent. |

| Kinase Inhibitor | 0.512 | 0.153 | Plausible activity, given the scaffold's presence in known kinase inhibitors. |

| CYP2C19 substrate | 0.450 | 0.088 | Potential for metabolism by cytochrome P450 enzymes. |

| Hepatotoxic | 0.392 | 0.135 | Moderate probability of liver toxicity, a factor to consider in drug development. way2drug.com |

Note: This table is illustrative and does not represent actual PASS Online results.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies investigate how chemical modifications to a core scaffold affect its biological activity. rsc.org For dihydroisoquinolinone and related tetrahydroisoquinoline derivatives, SAR studies have revealed the importance of substituents at various positions. nih.govnih.gov

The methoxy group at the 7-position is a key feature. Studies on related scaffolds have shown that the position and number of methoxy groups can be crucial for activity. researchgate.netresearchgate.net For example, in some series, a methoxy group is a vital hydrogen bond acceptor for receptor binding, and its replacement can lead to a drop or complete loss of biological activity. researchgate.netdrugdesign.org In other cases, substitutions at the 7-position with different linkers have shown that the positioning of a terminal aromatic ring is important for target binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate structural descriptors with biological activity. nih.gov These models can predict the activity of new, unsynthesized compounds. mdpi.comjapsonline.com For dihydroisoquinolinone derivatives, a 3D-QSAR model could use fields like steric and electrostatic potentials to map out regions where modifications would likely increase or decrease potency, guiding the design of more effective analogs. mdpi.comresearchgate.net

Table 3: Summary of Key SAR Findings for (Dihydro)isoquinoline Scaffolds

| Position | Substitution/Modification | Impact on Activity | Reference |

|---|---|---|---|

| C7 | Methoxy group | Often crucial for activity, potentially acting as a hydrogen bond acceptor. | researchgate.netdrugdesign.org |

| C7 | Different linkers (-CH2-, -CONH-) | The nature and length of the linker can be important for optimal positioning of other groups. | nih.gov |

| C6, C7 | Dimethoxy substitution | A common motif in potent P-glycoprotein modulators and other bioactive compounds. | nih.govresearchgate.netunito.it |

| N2 | Phenethyl group | Found in potent multidrug resistance reversers. | researchgate.net |

| C5, C8 | Various substituents | Large substituents can be well-tolerated at C5, while N-methylpiperazine is preferred at C8 in some antitubercular series. | nih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. wisdomlib.orgresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. mdpi.comekb.egunsoed.ac.id

For dihydroisoquinolinone derivatives, docking studies can elucidate how they fit into the active site of a target enzyme, such as a kinase or a p53-MDM2 complex. nih.govuomustansiriyah.edu.iq The results highlight key interactions, including:

Hydrogen bonds: Often formed between the ligand's hydrogen bond donors/acceptors (like the carbonyl oxygen or N-H group) and amino acid residues in the protein. cambridgemedchemconsulting.com

Hydrophobic interactions: Occur between the aromatic rings of the ligand and nonpolar residues (e.g., Leucine, Valine) in the binding pocket. cambridgemedchemconsulting.com

π-π stacking: Involves interactions between the aromatic system of the dihydroisoquinolinone and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. cambridgemedchemconsulting.com

The docking score, an estimation of binding affinity, helps to rank different compounds and prioritize them for synthesis and biological testing. mdpi.comuomustansiriyah.edu.iq The binding mode revealed by docking can also explain SAR data, for instance, why a particular substituent enhances activity by forming an additional favorable interaction with the target. nih.gov

Table 4: Common Ligand-Target Interactions in Docking Studies

| Interaction Type | Description | Potential Site on 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. frontiersin.org | Carbonyl oxygen (acceptor), N-H group (donor). |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. cambridgemedchemconsulting.com | Benzene (B151609) ring, aliphatic portion of the heterocyclic ring. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. cambridgemedchemconsulting.com | Benzene ring. |

| Arene-Cation Interaction | A noncovalent interaction between the face of an electron-rich π system and an adjacent cation. | Benzene ring interacting with cationic residues like Lysine or Arginine. ekb.eg |

Pharmacological and Biological Research Avenues for Dihydroisoquinolinone Scaffolds

Investigations into Antineoplastic Potentials

The isoquinoline (B145761) framework is a well-established feature in several anticancer agents. nih.gov Research into simpler, related scaffolds like dihydroisoquinolinones and their bioisosteres, such as dihydroquinoxalinones, has revealed significant potential for developing new antineoplastic drugs. ebi.ac.uk

Antiproliferative Activities (In vitro)

A notable example demonstrating the potent antiproliferative potential of this structural class is the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a close structural analog of the dihydroisoquinolinone scaffold. This compound exhibited exceptionally high antiproliferative activity when tested against the NIH-NCI 60 human tumor cell line panel, with GI₅₀ (50% growth inhibition) values in the low to sub-nanomolar range. mdpi.comnih.gov Further modifications to this scaffold, such as substituting the piperidine (B6355638) C-ring with a piperazin-2-one (B30754) ring, were found to increase the potency by 3 to 6-fold, underscoring the importance of the lactam moiety in enhancing antiproliferative effects. nih.gov

Table 1: In Vitro Antiproliferative Activity of a Dihydroquinoxalinone Analog

| Compound | Cell Line Panel | Activity | GI₅₀ Values |

|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NIH-NCI 60 Human Tumor Cells | High | Low to sub-nanomolar (10⁻¹⁰ M level) mdpi.comnih.gov |

Microtubule Polymerization Inhibition and Colchicine (B1669291) Binding Site Interaction

Microtubules are a critical target in cancer chemotherapy, and agents that interfere with their dynamics can halt cell division and induce apoptosis. nih.govnih.gov The colchicine binding site on tubulin is a key pocket for microtubule-destabilizing agents. mdpi.comnih.gov Inhibitors that bind to this site prevent the polymerization of tubulin dimers into microtubules. mdpi.commdpi.com

Mechanistic studies revealed that the potent anticancer activity of compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one is linked to their ability to act as tubulin-binding agents. mdpi.comnih.gov These compounds are believed to exert their effect by interacting with the colchicine binding site, leading to the disruption of microtubule formation, cell cycle arrest, and ultimately, apoptosis. mdpi.comnih.govmdpi.com The interaction at the colchicine site is a common mechanism for many structurally diverse molecules with antimitotic and antitumor properties. mdpi.com

Anti-angiogenic Properties (In vitro)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. domainex.co.uk A more advanced therapeutic strategy involves the use of tumor-vascular disrupting agents (VDAs), which target the established blood vessels within a tumor, causing rapid vascular collapse and extensive tumor cell death. nih.gov

Research has shown that the 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold represents a novel class of tumor-VDAs. mdpi.comnih.gov Mechanistic studies on xenograft tumor tissues confirmed that this compound not only inhibits tumor cell proliferation and induces apoptosis but also effectively disrupts the tumor vasculature. mdpi.comnih.gov This potent anti-angiogenic effect, a hallmark of many colchicine binding site inhibitors, highlights a critical avenue of investigation for dihydroisoquinolinone-based compounds. nih.gov

Exploration of Antiviral Activities

The isoquinoline alkaloid family, the broader class to which dihydroisoquinolinones belong, has been screened extensively for antimicrobial properties, including antiviral activity against pathogens like HIV. mdpi.comresearchgate.net

HIV-1 Reverse Transcriptase Inhibition

HIV-1 Reverse Transcriptase (RT) is a cornerstone target for antiretroviral therapy, with inhibitors preventing the conversion of viral RNA into DNA, a crucial step in the viral life cycle. nih.govyoutube.com While numerous scaffolds have been explored as RT inhibitors, direct and specific research on 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one for this activity is not prominent in the reviewed literature. However, research into the broader isoquinoline scaffold has identified anti-HIV activity through other mechanisms. researchgate.net

Recent investigations using a scaffold-hopping approach identified the isoquinoline core as a novel framework for developing allosteric HIV-1 integrase inhibitors (ALLINIs). nih.govnih.gov Integrase is another essential HIV-1 enzyme responsible for inserting the viral DNA into the host genome. nih.gov A lead isoquinoline-based compound, designated 6l, was found to potently inhibit an HIV-1 variant that shows marked resistance to earlier quinoline-based inhibitors. nih.govnih.gov This discovery, while not involving reverse transcriptase, confirms the viability of the isoquinoline scaffold as a platform for developing novel anti-HIV agents that act on different, clinically significant viral targets.

Neuropharmacological Applications

Disorders of the Central Nervous System (CNS) represent a significant area of unmet medical need, requiring drugs that can effectively cross the blood-brain barrier. domainex.co.uk Dihydroisoquinoline and isoquinolinone derivatives have emerged as promising scaffolds for the development of novel neuropharmacological agents.

Studies have identified a series of novel isoquinolinone derivatives as potential multi-target agents for treating schizophrenia. nih.gov One lead compound demonstrated high affinity for a range of key CNS receptors, including dopamine (B1211576) D2 and multiple serotonin (B10506) (5-HT) receptor subtypes (5-HT1A, 5-HT2A, 5-HT6, 5-HT7). nih.gov In animal models, this compound reversed behaviors associated with psychosis and also showed potential to improve depression and cognitive impairment, suggesting its utility as a novel antipsychotic. nih.gov

Furthermore, research into 3,4-dihydroisoquinoline-3-carboxylic acid derivatives has revealed their potential in addressing neurodegenerative diseases like Alzheimer's. mdpi.com Several compounds from this class exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's therapy, in addition to possessing free-radical scavenging properties that can combat oxidative stress implicated in neurodegeneration. mdpi.com The 1,2-dihydroisoquinoline (B1215523) structure has also been successfully investigated as a chemical delivery system specifically designed to transport drugs across the blood-brain barrier. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one |

| 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one |

| Colchicine |

Modulators of Neurological Pathways

The tetrahydroisoquinoline scaffold, a close structural relative of dihydroisoquinolinone, has been identified as a promising framework for agents that modulate critical neurological pathways. Research into derivatives has shown they can influence the levels of key neurotransmitters involved in mood regulation.

For instance, the derivative 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol has been shown to modulate the monoaminergic system. At a dose of 8 mg/kg, it increased norepinephrine (B1679862) levels in the mouse brain by 21% without affecting serotonin. nih.gov A higher dose of 16 mg/kg led to a broader impact, increasing norepinephrine by 13%, serotonin by 37%, and dopamine by 42%. nih.gov This demonstrates the scaffold's potential to interact with and modulate the complex interplay of neurotransmitters central to brain function.

Further mechanistic studies have explored other pathways. The antidepressant-like effects of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol were found to be reversed by L-arginine, a precursor to nitric oxide. conicet.gov.ar This suggests that the compound's activity involves the L-arginine-nitric oxide-cyclic guanosine (B1672433) monophosphate (L-arginine-NO-cGMP) signaling pathway, a key system in neuronal communication and plasticity. conicet.gov.ar The interaction with such fundamental pathways underscores the potential of this scaffold in developing novel neurological therapies.

Relevance to Cognitive Impairment Research

Recent studies have highlighted the potential of the tetrahydroisoquinoline scaffold in the development of treatments for neurodegenerative conditions like Alzheimer's disease, which is characterized by severe cognitive impairment. nih.gov A primary focus of this research is the enhancement of cellular cleaning processes to remove toxic protein aggregates, a hallmark of the disease. nih.gov

In a 2024 study, researchers optimized a lead compound with a tetrahydroisoquinoline scaffold, LH2-051, to create new derivatives that enhance lysosome biogenesis. nih.gov Lysosomes are cellular organelles responsible for breaking down and clearing waste, including amyloid-beta (Aβ) aggregates that accumulate in the brains of Alzheimer's patients. Two optimized compounds, 37 and 45 , were found to be particularly effective at activating Transcription Factor EB (TFEB), a master regulator of this process. nih.gov

Further investigations in APP/PS1 mouse models of Alzheimer's disease revealed that these compounds significantly improved the clearance of Aβ aggregates. nih.gov Crucially, this biochemical effect translated into functional recovery, as the mice showed amelioration of learning, memory, and cognitive impairments. nih.gov These findings position the tetrahydroisoquinoline scaffold as a promising starting point for preclinical drug candidates aimed at treating Alzheimer's disease by targeting fundamental cellular clearance mechanisms. nih.gov Another related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), has also demonstrated pro-cognitive effects in animal models of schizophrenia. nih.gov

Antidepressant Research

The dihydroisoquinoline scaffold has been a focal point in the search for new antidepressant agents. Using a strategy known as "scaffold hopping," researchers have designed novel compounds based on the structure of the established antidepressant Agomelatine. nih.govresearchgate.net This approach led to the synthesis and evaluation of a series of 3,4-dihydroisoquinoline (B110456) compounds. nih.govresearchgate.net

Several of these compounds demonstrated significant neuroprotective effects in cellular models. Specifically, compounds 6a-1 , 6a-2 , and 6a-9 showed protective capabilities against corticosterone-induced damage in PC12 cells, a common model for studying neuronal stress. nih.govresearchgate.net Compound 6a-1 was selected for further in-vivo testing and exhibited notable antidepressant-like effects in animal models. nih.govresearchgate.net In the forced swim test, it significantly reduced the immobility time in rats, an indicator of antidepressant activity. researchgate.net

Mechanistic studies suggest these effects are linked to the modulation of oxidative stress and neurotrophic factors. Compound 6a-1 was found to up-regulate glutathione (B108866) (GSH), a key cellular antioxidant, and down-regulate reactive oxygen species (ROS), which cause oxidative damage. researchgate.net Furthermore, it was shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuron survival and growth. researchgate.net A separate derivative, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol, also showed dose-dependent antidepressant-like activity in both forced swim and tail-suspension tests, with an efficacy comparable to the established antidepressant venlafaxine. nih.gov

| Compound | Test Model | Key Finding | Reference |

|---|---|---|---|

| 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-yl)-cyclohexanol | Mouse Forced Swim Test | ED₅₀ = 5.27 mg/kg, i.p. (Comparable to Venlafaxine ED₅₀ = 4.66 mg/kg, i.p.) | nih.gov |

| Compound 6a-1 | Rat Forced Swim Test | Remarkably reduced immobility time. | researchgate.net |

| Compound 6a-1 | Corticosterone-injured PC12 cells | Increased levels of BDNF and GSH; decreased ROS and intracellular calcium. | researchgate.net |

Anti-inflammatory and Antimicrobial Investigations

Derivatives of the tetrahydroisoquinoline scaffold have demonstrated notable anti-inflammatory and antimicrobial properties. In one study, the compound 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride showed pronounced analgesic and anti-inflammatory activity. nih.gov At a dose of 0.5 mg/kg, its anti-inflammatory effect was reported to be 3.3 times greater than that of the standard anti-inflammatory drug diclofenac (B195802) sodium, highlighting its potential in this therapeutic area. nih.gov

In the realm of antimicrobial research, the tetrahydroisoquinoline scaffold has emerged as a promising foundation for developing new antifungal agents. A 2024 study described the design and synthesis of 32 novel tetrahydroisoquinoline derivatives, which were tested against six plant-pathogenic fungi. nih.gov Many of the compounds exhibited good antifungal activity, with compounds A13 and A25 being particularly potent against Alternaria alternata, showing EC₅₀ values of 2.375 mg/L and 2.251 mg/L, respectively. nih.gov These values approach the efficacy of the commercial fungicide boscalid (B143098) (EC₅₀ = 1.195 mg/L). nih.gov Further analysis showed that compound A13 acts by damaging the fungal mycelium. nih.gov

Another study focused on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives, finding that two compounds in the series had significant antifungal effects against multiple species, including Aspergillus, Penicillium, and Botrytis cinerea. researchgate.net

| Compound | Target Fungus | Activity (EC₅₀) | Reference |

|---|---|---|---|

| Compound A13 | Alternaria alternata | 2.375 mg/L | nih.gov |

| Compound A25 | Alternaria alternata | 2.251 mg/L | nih.gov |

| Boscalid (Control) | Alternaria alternata | 1.195 mg/L | nih.gov |

Enzyme Inhibition and Receptor Modulation Studies

Human carboxylesterase 2 (hCE2) is an important enzyme primarily found in the small intestine and colon that metabolizes numerous drugs containing ester groups. nih.gov Inhibiting hCE2 can be a therapeutic strategy to prevent adverse drug effects, such as the severe diarrhea caused by the anticancer drug irinotecan. nih.gov

Research has led to the discovery of compounds based on a dihydroisoquinolinium skeleton that are potent and highly selective inhibitors of hCE2. nih.gov A novel compound, 23o , featuring a dihydrooxazolo[2,3-a]isoquinolinium structure, was identified as a strong hCE2 inhibitor with an IC₅₀ value of 1.19 µM and a Kᵢ of 0.84 µM. nih.gov Notably, this compound showed over 83-fold selectivity for hCE2 compared to the related enzyme hCE1. nih.gov The compound was also effective at inhibiting hCE2 within living HepG2 cells (IC₅₀ = 2.29 µM), indicating it can readily cross cell membranes to reach its intracellular target. nih.gov Molecular modeling suggests the oxazolinium part of the scaffold is crucial for the inhibitory activity. nih.gov

Sigma (σ) receptors, particularly the σ₂ subtype, are overexpressed in various types of malignant tumors, making them an attractive target for both cancer therapy and diagnostic imaging. cnr.it The dihydroisoquinolinone scaffold has proven to be an excellent template for developing potent and highly selective σ₂ receptor ligands.

A series of derivatives based on the N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)benzamide structure have been synthesized and evaluated. cnr.it One such derivative, 3f (N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-fluoroethoxy)-5-iodo-3-methoxybenzamide), demonstrated exceptionally high affinity and selectivity for the σ₂ receptor. cnr.it Its binding affinity (Kᵢ) for the σ₂ receptor was 0.26 nM, while its affinity for the σ₁ receptor was 2,150 nM, resulting in a selectivity ratio (σ₁/σ₂) of over 8,000. cnr.it Another compound from this series, CM398 , also showed high affinity for the σ₂ receptor (Kᵢ = 0.43 nM) and a selectivity ratio of over 1,300. These compounds are considered promising candidates for developing PET imaging agents for tumors and as potential therapeutics. cnr.it

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity Ratio (σ₁/σ₂) | Reference |

|---|---|---|---|---|

| Compound 3f | 2150 ± 410 | 0.26 ± 0.07 | ~8190 | cnr.it |

| CM398 | 560 | 0.43 | ~1302 | |

| Compound 3c | 330 ± 25 | 6.95 ± 1.63 | ~48 | cnr.it |

I(f) Current Channel Inhibition

The investigation of dihydroisoquinolinone scaffolds as inhibitors of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" or I(f) current, is an emerging area of research. While direct, conclusive studies on 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one's specific activity against HCN channels are not extensively documented in current literature, related structures have been explored for activity on various ion channels. For instance, different dihydroisoquinolone derivatives have been investigated for their inhibitory effects on other ion channels, such as the P. falciparum Na+ pump (PfATP4). biorxiv.org The structural features of isoquinoline derivatives suggest their potential to interact with multiple biological targets, including voltage-gated Ca2+ and Na+ channels, which are crucial for neuronal excitability. colab.wsscience.gov However, specific research detailing the interaction between the 7-methoxy-2,3-dihydroisoquinolin-4(1H)-one scaffold and I(f) current channels remains a subject for future scientific exploration.

Research into Other Therapeutic Areas

The versatile structure of the isoquinoline nucleus has prompted extensive research into its therapeutic potential across a wide range of conditions beyond its primary applications. semanticscholar.orgnih.gov Modifications to the core scaffold have yielded derivatives with a broad spectrum of biological activities, making it a privileged structure in medicinal chemistry. nih.govnuph.edu.uaresearchgate.net

Anticonvulsant Activities

Derivatives of the tetrahydroisoquinoline scaffold, which is closely related to 7-Methoxy-2,3-dihydroisoquinolin-4(1H)-one, have demonstrated significant anticonvulsant properties in various animal models. nuph.edu.uaresearchgate.netnih.gov Researchers have synthesized and evaluated series of these compounds, revealing promising activity against seizures. nih.gov

One area of focus has been on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. nih.govnih.gov Studies have shown that these compounds provide protection in different seizure models, including audiogenic seizures in DBA/2 mice, the maximal electroshock seizure (MES) test, and the pentetrazol (B1679298) (PTZ) seizures model. nih.govnih.govresearchgate.net The mechanism of action for some of these derivatives is thought to involve the antagonism of AMPA/kainate receptors. nih.gov Further modifications, such as the introduction of a sulfonamide group to the dihydroisoquinoline structure, have been explored to target the carbonic anhydrase enzyme, which is a known target in epilepsy treatment. nih.gov Certain novel sulfonamide derivatives showed superior anticonvulsant properties when compared to the established drug topiramate (B1683207) in in-vivo tests. nih.gov

Specific structural modifications have been shown to enhance efficacy and duration of action. For example, a tetrahydroisoquinoline derivative featuring an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring (THIQ-10c) exhibited both high anticonvulsant activity and a long-lasting protective effect in genetically seizure-susceptible mice. nih.gov

Table 1: Anticonvulsant Activity of Selected Tetrahydroisoquinoline (THIQ) Derivatives

| Compound Class | Model/Test | Key Findings | Reference |

|---|---|---|---|

| 1-Aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides | Audiogenic seizures in DBA/2 mice | Some derivatives showed anticonvulsant properties better than topiramate. | nih.gov |

| N-Acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) | Audiogenic seizures, MES test, PTZ test | Showed protective action in multiple seizure models; acted as AMPA/kainate antagonists. | nih.gov |

Antidiabetic Research

The tetrahydroisoquinoline scaffold is recognized for its potential to yield compounds with antidiabetic properties. mdpi.comrsc.org Research in this area has led to the development of novel derivatives that target key mechanisms in glucose metabolism.